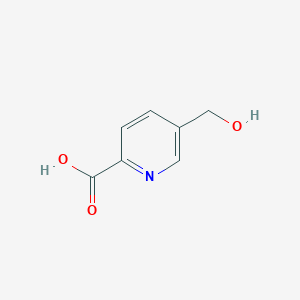
5-(Hydroxymethyl)picolinic acid
Cat. No. B1589940
Key on ui cas rn:
39977-41-8
M. Wt: 153.14 g/mol
InChI Key: JFOQWSKCLFWNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04526787
Procedure details


2-Formyl-5-hydroxymethylpyridine (5.7 g, 0.042 mol) was dissolved in 40 mL of H2O and treated with 10 mL of aqueous 30% H2O2 at room temperature for 16 h. The mixture was concentrated to about 20 mL and cooled, and the precipitated acid was collected by filtration. 2-Carboxy-5-hydroxymethylpyridine was obtained in 97% yield (6.1 g). A portion was recrystallized from H2O to obtain an analytical sample. These white crystals sublimed at about 220° C., IR (mull) 3200, 1670, 1600, 1380, 1070, 870, 850, 800 cm-1 ; 1H NMR (Me2SO-d6) δ4.73 (s, 2, CH2OH), 7.9-8.2 (m, 2, 3', 4'--H), 8.67 (m, 1, 6'--H); MS calcd for C7H7NO3 153.0426, found 153.0429.



Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][N:4]=1)=[O:2].[OH:11]O>O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][N:4]=1)([OH:11])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=NC=C(C=C1)CO
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to about 20 mL
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated acid was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1=NC=C(C=C1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
